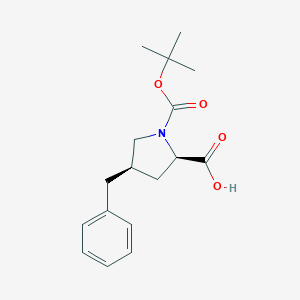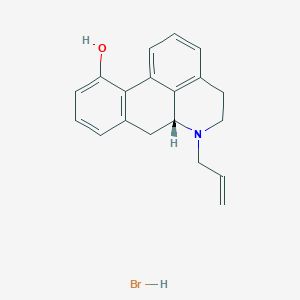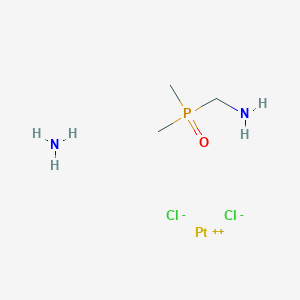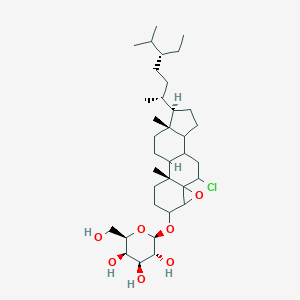
Drometrizole
Overview
Description
Mechanism of Action
Target of Action
Drometrizole, also known as this compound Trisiloxane, is primarily targeted at ultraviolet (UV) radiation . It is used in sunscreens to protect the skin by absorbing the damaging UV radiation of sunlight .
Mode of Action
This compound acts as a chemical sunscreen layer between the skin and sunlight, directly absorbing the UV sunlight radiation . It is a broad-spectrum UV absorber with two absorption peaks, one at 303 nm (UVB) and one at 344 nm (UVA) . This compound is a lipophilic benzotriazole derivative, which allows it to effectively absorb and dissipate UV radiation, thereby protecting the skin from harmful effects of sun exposure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the absorption of UV radiation . By absorbing UV radiation, this compound prevents the formation of free radicals and other harmful substances that can damage skin cells and lead to conditions such as sunburn and skin cancer .
Pharmacokinetics
This compound is applied directly onto the skin where it forms a protective layer. It is considered to have little to no absorption through the skin , resulting in little systemic exposure . This means that the compound remains largely on the skin surface, where it can effectively absorb UV radiation. Users can freely wash off and re-apply the compound as necessary .
Result of Action
The primary result of this compound’s action is the protection of the skin from UV radiation . By absorbing UV radiation, this compound helps to prevent sunburn, premature skin aging, and other forms of skin damage caused by sun exposure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the intensity of UV radiation varies with factors such as altitude, latitude, time of day, and weather conditions. Therefore, the protective effect of this compound may be more pronounced in environments with high UV radiation. Furthermore, this compound is a photostable compound, meaning it retains its UV-absorbing properties even after exposure to sunlight .
Biochemical Analysis
Biochemical Properties
It is known that Drometrizole does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Cellular Effects
It has been observed that this compound does not cause significant toxicity in cells .
Molecular Mechanism
It is known that this compound does not exhibit mutagenic properties, as demonstrated by Ames tests .
Temporal Effects in Laboratory Settings
In a 13-week oral toxicity study in beagle dogs, the No observed adverse effect level (NOAEL) for this compound was determined as 31.75 mg/kg bw/day in males and 34.6 mg/kg bw/day in females .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been observed that this compound does not cause significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Metabolic Pathways
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Transport and Distribution
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Subcellular Localization
It is known that this compound does not exhibit significant toxicity in acute oral, inhalation, or dermal toxicity studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of drometrizole typically involves a diazotization reaction. In this process, ortho-nitroaniline is reacted with concentrated hydrochloric acid to form an aqueous solution. Sodium nitrite is then added dropwise while maintaining the temperature below 5°C. This results in the formation of o-nitrodiazobenzene hydrochloride .
Industrial Production Methods: Industrial production of this compound involves the hydrosilylation of a compound containing a terminal double bond with a siloxane compound containing an SiH function. This reaction is carried out in the presence of a catalyst and a volatile organic solvent .
Chemical Reactions Analysis
Types of Reactions: Drometrizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Drometrizole has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation from ultraviolet radiation.
Biology: Employed in studies related to skin protection and ultraviolet radiation effects.
Medicine: Investigated for its potential in preventing skin cancers and other skin-related conditions.
Industry: Utilized in the production of sunscreens, coatings, and other materials requiring ultraviolet protection
Comparison with Similar Compounds
Ecamsule: Another ultraviolet absorber used in sunscreens.
Bemotrizinol: A broad-spectrum ultraviolet absorber.
Octocrylene: Commonly used in sunscreens for its ultraviolet B absorption properties.
Comparison:
Drometrizole vs. Ecamsule: Both are used in sunscreens, but this compound is often combined with ecamsule for synergistic effects.
This compound vs. Bemotrizinol: While both absorb ultraviolet A and ultraviolet B radiation, bemotrizinol has a broader spectrum of absorption.
This compound vs. Octocrylene: this compound is more effective in absorbing ultraviolet A radiation compared to octocrylene, which primarily absorbs ultraviolet B radiation.
This compound’s unique combination of ultraviolet A and ultraviolet B absorption, along with its stability and compatibility with other ultraviolet absorbers, makes it a valuable compound in various applications.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPKSFINULVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027479 | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2440-22-4 | |
| Record name | Drometrizole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2440-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Drometrizole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drometrizole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-benzotriazol-2-yl)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROMETRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X93W9OFZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














